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Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in

vivo administration of BI-860585, a potent and selective dual mTORC1/mTORC2 kinase

inhibitor. The following information is intended to guide the design and execution of preclinical

studies to evaluate the efficacy and pharmacodynamics of BI-860585 in various cancer

models.

Introduction to BI-860585
BI-860585 is an orally bioavailable, ATP-competitive inhibitor of the mammalian target of

rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2.[1] The

PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation,

metabolism, and survival, and its dysregulation is a frequent event in human cancers.[1][2] By

inhibiting both mTORC1 and mTORC2, BI-860585 can effectively block downstream signaling,

leading to the induction of apoptosis and a reduction in tumor cell proliferation.[1] Preclinical

studies have demonstrated that BI-860585 has potent antitumor activity against various

sarcoma types, and clinical trials have established its maximum tolerated dose (MTD) in

humans for both monotherapy and combination therapies.[2][3][4][5]

Mechanism of Action of BI-860585
The mTOR protein is a serine/threonine kinase that forms the catalytic subunit of two distinct

protein complexes: mTORC1 and mTORC2.
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mTORC1 is a key regulator of protein synthesis and cell growth in response to nutrients and

growth factors.

mTORC2 is involved in cell survival and cytoskeletal organization through the

phosphorylation of Akt and PKCα.

BI-860585 binds to the kinase domain of mTOR, preventing the phosphorylation of

downstream substrates of both mTORC1 and mTORC2. This dual inhibition is believed to offer

a more complete blockade of the mTOR pathway compared to first-generation mTOR inhibitors

(rapalogs), which primarily target mTORC1.
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BI-860585 inhibits both mTORC1 and mTORC2 signaling pathways.
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Quantitative Data Summary
The following tables summarize the available clinical data for BI-860585 and provide a

representative dosing schedule for preclinical in vivo studies.

Table 1: Clinical Dosing of BI-860585 in Human Phase I Trials[2][3][4]

Treatment Arm BI-860585 Dose Combination Agent
Maximum Tolerated
Dose (MTD) of BI-
860585

A (Monotherapy) 5-300 mg/day None 220 mg/day

B (Combination) 40-220 mg/day
Exemestane (25

mg/day)
160 mg/day

C (Combination) 80-220 mg/day
Paclitaxel (80

mg/m²/week)
160 mg/day

Table 2: Representative Dosing Schedule for BI-860585 in a Mouse Xenograft Model

Parameter Recommendation

Animal Model Athymic Nude or SCID mice

Tumor Model
Subcutaneous xenograft of human sarcoma cell

line

BI-860585 Dose
10-50 mg/kg (dose range finding study

recommended)

Administration Route Oral gavage

Vehicle 0.5% Methylcellulose in sterile water

Dosing Frequency Once daily (QD)

Treatment Duration
21-28 days, or until tumor volume endpoint is

reached
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Note: The preclinical dosing is a representative suggestion based on common practices for

mTOR inhibitors and should be optimized for each specific tumor model and experimental

design.

Experimental Protocols
The following protocols provide detailed methodologies for a typical in vivo efficacy study of BI-
860585 using a subcutaneous xenograft model in mice.

Preparation of BI-860585 Formulation for Oral Gavage
Materials:

BI-860585 powder

0.5% (w/v) Methylcellulose solution in sterile water

Sterile microcentrifuge tubes

Sonicator (optional)

Vortex mixer

Procedure:

Calculate the required amount of BI-860585 based on the desired concentration and final

volume. For a 10 mg/mL stock solution, weigh 10 mg of BI-860585.

In a sterile microcentrifuge tube, add the weighed BI-860585 powder.

Add the appropriate volume of 0.5% methylcellulose solution to achieve the desired

concentration. For a 10 mg/mL solution, add 1 mL of the vehicle.

Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.

If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a fine,

uniform suspension.
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Store the formulation at 4°C for up to one week. Before each use, vortex the suspension

thoroughly to ensure homogeneity.

In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:

Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.

Tumor Model:

Human sarcoma cell line (e.g., HT-1080, A-673) cultured under standard conditions.

Experimental Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Facebook [cancer.gov]

2. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane
or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

3. mTOR - Wikipedia [en.wikipedia.org]

4. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane
or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Phase I study of mTORC1/2 inhibitor BI 860585 as single agent or with exemestane or
paclitaxel in patients with advanced solid tumors. - ASCO [asco.org]

To cite this document: BenchChem. [Application Notes and Protocols for BI-860585
Administration in In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192380#bi-860585-administration-and-dosing-
schedule-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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